
rac Rasagiline-13C3 Mesylate
Overview
Description
It is a highly potent and selective irreversible inhibitor of mitochondrial monoamine oxidase, specifically targeting monoamine oxidase B and A in the brain . This compound is used primarily in scientific research and has significant applications in the study of neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TVP1012 13C3 racemic involves the incorporation of carbon-13 isotopes into the Rasagiline structure. The synthetic route typically includes the following steps:
Formation of the Alkyne Intermediate: The synthesis begins with the formation of an alkyne intermediate, which is achieved through a series of reactions involving carbon-13 labeled precursors.
Cyclization: The alkyne intermediate undergoes cyclization to form the core structure of Rasagiline.
Mesylation: The final step involves the mesylation of the compound to produce Rasagiline 13C3 mesylate.
Industrial Production Methods
Industrial production of TVP1012 13C3 racemic follows similar synthetic routes but is scaled up to meet the demands of research institutions. The process involves stringent reaction conditions and purification steps to ensure the high purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
TVP1012 13C3 racemic undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to study the compound’s stability and reactivity under different conditions.
Substitution: Substitution reactions involving different reagents can help in modifying the compound for various research applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include different derivatives of Rasagiline, which are used to study the compound’s pharmacokinetics and pharmacodynamics .
Scientific Research Applications
TVP1012 13C3 racemic has a wide range of scientific research applications:
Mechanism of Action
TVP1012 13C3 racemic exerts its effects by irreversibly inhibiting monoamine oxidase B and A in the brain. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain . The compound’s selectivity for monoamine oxidase B at lower doses makes it particularly useful in the treatment of Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Selegiline: Another selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Deprenyl: A compound similar to Selegiline with selective inhibition of monoamine oxidase B.
Uniqueness
TVP1012 13C3 racemic is unique due to its carbon-13 labeling, which allows for precise tracking and study in metabolic and pharmacokinetic research . Its high selectivity and potency as a monoamine oxidase inhibitor also distinguish it from other similar compounds .
Biological Activity
Rac Rasagiline-13C3 Mesylate is a stable isotope-labeled form of Rasagiline, a selective and potent irreversible inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative disorders such as Parkinson's disease. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Identification
- Molecular Formula : C₁₃H₁₇NO₃S
- CAS Number : 1216757-55-9
- Molecular Weight : 270.32 g/mol
Rasagiline acts primarily by inhibiting MAO-B, an enzyme responsible for the degradation of neurotransmitters such as dopamine. By irreversibly binding to the enzyme, Rasagiline increases the availability of dopamine in the brain, which is particularly beneficial in managing symptoms of Parkinson's disease.
In Vitro Activity
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on MAO-B with an IC50 value of approximately 4.43 nM. Comparatively, its inhibitory effect on MAO-A is significantly weaker, with an IC50 value around 412 nM, indicating a high selectivity for MAO-B over MAO-A . This selectivity is crucial as it minimizes side effects associated with non-selective MAO inhibition.
Pharmacokinetics
Rasagiline undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of 1-aminoindan as its major metabolite. The pharmacokinetic profile highlights that therapeutic doses can achieve over 95% inhibition of brain MAO-B without significantly affecting MAO-A activity .
Clinical Efficacy in Parkinson's Disease
Clinical trials have shown that Rasagiline is effective in improving motor function in patients with early-stage Parkinson's disease. For instance, a study indicated that patients receiving Rasagiline experienced reduced "off" time and improved overall motor function compared to those receiving placebo .
Comparative Studies
A comparative study involving various analogs of Rasagiline demonstrated that modifications to the aminoindan structure could alter binding affinities to MAO enzymes. This study provided insights into optimizing drug design for enhanced efficacy and reduced side effects .
Summary of Biological Activity
Parameter | Value |
---|---|
IC50 for MAO-B | 4.43 nM |
IC50 for MAO-A | 412 nM |
Major Metabolite | 1-aminoindan |
Therapeutic Indication | Parkinson's Disease |
Q & A
Basic Research Questions
Q. What is the mechanism of MAO-B inhibition by rac Rasagiline-13C3 Mesylate, and how does its isotopic labeling impact metabolic studies?
- Answer : this compound acts as a competitive MAO-B inhibitor, reducing substrate affinity and altering metabolic kinetics through conformational changes in the enzyme . The 13C3 isotopic label enables precise metabolic tracking via GC- or LC-MS, distinguishing endogenous and exogenous pathways. Researchers should validate isotopic integrity using high-resolution mass spectrometry to ensure accurate quantification .
Q. How is this compound utilized as an internal standard in neuropharmacological research?
- Answer : Its isotopic purity allows it to serve as an internal standard for quantifying unlabeled rasagiline in biological matrices. Researchers should calibrate instruments using serial dilutions of the compound and cross-validate with unlabeled standards to minimize matrix effects .
Q. What are the structural determinants of this compound’s selectivity for MAO-B over MAO-A?
- Answer : The mesylate group enhances solubility and stabilizes interactions with MAO-B’s hydrophobic active site. To confirm selectivity, perform comparative inhibition assays (IC50 measurements) for MAO-A and MAO-B, using substrates like kynuramine for MAO-A and benzylamine for MAO-B .
Q. How does the mesylate salt formulation influence the compound’s stability in experimental settings?
- Answer : The mesylate group improves thermal and pH stability. For long-term storage, maintain lyophilized samples at -20°C in anhydrous conditions. In solution, use buffered solvents (pH 4–6) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data on MAO-B inhibition kinetics?
- Answer : Nonlinear inhibition observed in vitro (due to time-dependent binding) may not translate directly to in vivo models. Use compartmental pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for tissue distribution and metabolic clearance differences. Validate with microdialysis in target brain regions .
Q. What methodologies are recommended for synthesizing this compound with high isotopic purity?
- Answer : Optimize synthesis by incorporating 13C3-labeled precursors during the alkylation step of rasagiline synthesis. Verify isotopic purity via NMR (13C integration) and LC-MS, ensuring <1% unlabeled contamination. Purify using reverse-phase HPLC with acetonitrile/ammonium formate gradients .
Q. How should researchers design experiments to assess isotopic effects on enzyme kinetics?
- Answer : Conduct parallel assays with labeled and unlabeled rasagiline. Compare Vmax and Km values using Michaelis-Menten kinetics. Significant deviations (e.g., altered Km) suggest isotopic effects on binding; mitigate by adjusting substrate concentrations or using deuterated controls .
Q. What strategies address batch-to-batch variability in this compound for longitudinal studies?
- Answer : Establish a QC protocol: (1) Validate each batch via LC-MS for isotopic enrichment (>99%), (2) assess MAO-B inhibitory activity (IC50 ≤5 nM), and (3) use inter-batch calibration curves in assays. Store bulk material under inert gas to prevent oxidation .
Q. How can off-target effects of this compound be systematically evaluated?
- Answer : Screen against a panel of 50+ enzymes/receptors (e.g., CEREP panel). For observed off-target activity, perform dose-response assays and computational docking to identify binding sites. Cross-reference with structural analogs to isolate mesylate-specific interactions .
Q. What statistical approaches are optimal for analyzing time-dependent inhibition data in MAO-B studies?
- Answer : Use a two-step kinetic model: (1) Pre-incubate enzyme with inhibitor, (2) add substrate and measure residual activity. Fit data to the Kitz-Wilson equation to derive kinact/KI values. Replicate with ≥3 independent enzyme preparations to assess variability .
Q. Methodological Notes
- Experimental Design : Include negative controls (e.g., MAO-B knockout models) and positive controls (selegiline) to validate assay conditions .
- Data Validation : Use Bland-Altman plots for method comparison studies and Cohen’s kappa for inter-rater reliability in imaging/histological analyses .
- Ethical Compliance : Adhere to OECD guidelines for in vivo neurotoxicity studies, particularly for isotopic compound disposal .
Properties
IUPAC Name |
methanesulfonic acid;N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/i1+1,2+1,9+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJJCWRXSVHOQ-IZHPGBHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.[13CH]#[13C][13CH2]NC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676130 | |
Record name | Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216757-55-9 | |
Record name | Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.